molecular formula C8H11NO B1594032 2-Amino-3,5-dimethylphenol CAS No. 23785-52-6

2-Amino-3,5-dimethylphenol

Cat. No. B1594032
CAS RN: 23785-52-6
M. Wt: 137.18 g/mol
InChI Key: GQKCXAPXDGFMKF-UHFFFAOYSA-N
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Description

2-Amino-3,5-dimethylphenol is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of 2-Amino-3,5-dimethylphenol consists of a benzene ring with two methyl groups, an amino group, and a hydroxyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .


Physical And Chemical Properties Analysis

2-Amino-3,5-dimethylphenol is a pale-yellow to yellow-brown solid . It has a molecular weight of 137.18 . No additional physical or chemical properties were found in the search results.

Scientific Research Applications

    • Application Summary : 2-Amino-3,5-dimethylphenol is used in the synthesis of colorless polyimides .
    • Methods of Application : The monomer is synthesized from 4-amino-3,5-xylenol and 1-chloro-4-nitrobenzene by nucleophilic aromatic substitution reaction (SNAr) .
    • Results or Outcomes : The resulting polyimides show good thermal properties, with a 5% weight loss at a temperature range of 510-529 °C and their glass transition temperature found above 290 °C. They also exhibit good optical transparency, with cut-off wavelengths in the region of 296-358 nm and above 92-99% at 550 nm .
    • Application Summary : 3,5-Dimethylphenol, which is structurally similar to 2-Amino-3,5-dimethylphenol, is used in the simultaneous determination of urinary concentrations of phenol, o-, p-, m-cresols, 1-, 2-naphthol and xylenol isomers by capillary gas chromatography .
    • Methods of Application : While the exact method is not specified, capillary gas chromatography typically involves the sample being vaporized and injected onto the head of the chromatographic column. The sample is transported through the column by the flow of inert, gaseous mobile phase. The column itself contains a liquid stationary phase which is adsorbed onto the surface of an inert solid .
    • Results or Outcomes : The results or outcomes of this specific application are not provided in the source .
    • Application Summary : 2,6-Dimethylphenol, which is structurally similar to 2-Amino-3,5-dimethylphenol, is used in the oxidative coupling polymerization .
    • Methods of Application : The compound is used as a monomer in the polymerization process, which is catalyzed by chelating amine-copper (II) complexes .
    • Results or Outcomes : The resulting polymers have various properties, but the specific results or outcomes are not provided in the source .
    • Application Summary : 2-Amino-3,5-dimethylphenol can be used as a building block in organic synthesis .
    • Methods of Application : The exact method of application is not specified in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
    • Application Summary : 2,6-Dimethylphenol, which is structurally similar to 2-Amino-3,5-dimethylphenol, is used in oxidative coupling polymerization .
    • Methods of Application : The compound is used as a monomer in the polymerization process, which is catalyzed by chelating amine-copper (II) complexes .
    • Results or Outcomes : The resulting polymers have various properties, but the specific results or outcomes are not provided in the source .

Safety And Hazards

2-Amino-3,5-dimethylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers

The search results included several papers related to 2-Amino-3,5-dimethylphenol and similar compounds . These papers cover topics such as the synthesis of related compounds, the potential mechanisms of action of aminophenols, and the safety and hazards of 2-Amino-3,5-dimethylphenol. Further analysis of these papers would provide more detailed information on these topics.

properties

IUPAC Name

2-amino-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKCXAPXDGFMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946583
Record name 2-Amino-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dimethylphenol

CAS RN

23785-52-6
Record name Phenol, 2-amino-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023785526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FB Whitfield - 1959 - unsworks.unsw.edu.au
Studies in phenoxazone chemistry Page 1 Studies in phenoxazone chemistry Author: Whitfield, Frank Brierley Publication Date: 1959 DOI: https://doi.org/10.26190/unsworks/11017 …
Number of citations: 1 unsworks.unsw.edu.au
AW Baker, AT Shulgin - Journal of the American Chemical Society, 1958 - ACS Publications
2]· ·2 20 Page 1 5358 AW Baker and AT Shulgin Vol. Some other interesting results of the present work should be mentioned. First of all, the bonding of 6 molecules of H20 and 1 …
Number of citations: 166 pubs.acs.org

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